molecular formula C24H19ClN6O3S B12029133 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B12029133
M. Wt: 507.0 g/mol
InChI Key: HZBFWTITLPFJBD-VULFUBBASA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with substituted phenyl isothiocyanates under reflux conditions.

    Introduction of the Sulfanyl Group: The triazole intermediate can be reacted with thiol-containing compounds to introduce the sulfanyl group.

    Condensation Reaction: The final step involves the condensation of the triazole-sulfanyl intermediate with 2-nitrobenzaldehyde in the presence of an acid catalyst to form the desired acetohydrazide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be studied for its effectiveness against various pathogens.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: The compound can be a lead molecule for the development of new pharmaceuticals targeting specific diseases.

    Cancer Research:

Industry

    Agriculture: Use as a fungicide or pesticide due to its potential biological activity.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can interact with metal ions or active sites in enzymes, while the aromatic rings and nitro group can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Sulfonyl Hydrazides: Compounds with similar sulfanyl and hydrazide groups but different aromatic rings.

Uniqueness

The unique combination of the triazole ring, sulfanyl group, and nitro-substituted aromatic ring in 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H19ClN6O3S

Molecular Weight

507.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H19ClN6O3S/c1-16-6-12-20(13-7-16)30-23(17-8-10-19(25)11-9-17)28-29-24(30)35-15-22(32)27-26-14-18-4-2-3-5-21(18)31(33)34/h2-14H,15H2,1H3,(H,27,32)/b26-14+

InChI Key

HZBFWTITLPFJBD-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl

Origin of Product

United States

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